N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-7-4-10(15-17-7)12(16)14-8-2-3-9-11(5-8)18-6-13-9/h2-6H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGJYCYYYFEMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
The most widely reported method involves coupling 6-amino-benzothiazole with 5-methylisoxazole-3-carboxylic acid using carbodiimide-based reagents. Early protocols employed N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), with 4-dimethylaminopyridine (DMAP) as a catalyst.
Mechanistic Insights :
- DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine to yield the amide.
- DMAP accelerates the reaction by stabilizing the intermediate through hydrogen bonding.
Typical Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM or DMF |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Yield | 65–78% |
Side products include dicyclohexylurea (DCU), necessitating post-reaction filtration.
Modern Green Chemistry Innovations
Surfactant-Enhanced Aqueous Phase Synthesis
Recent advancements utilize 2 wt% TPGS-750-M surfactant in water to facilitate amide bond formation under mild conditions. This method replaces toxic solvents with biodegradable micellar media, aligning with green chemistry principles.
Procedure :
- Thioester Formation : React 5-methylisoxazole-3-carboxylic acid with diphenyl phosphorazidate (DPDTC) at 60°C to form the S-(2-pyridyl) thioester intermediate.
- Amine Coupling : Add 6-amino-benzothiazole directly to the reaction mixture, achieving 93% yield in 4 hours.
Advantages :
- Eliminates solvent waste through aqueous micellar catalysis.
- Enables one-pot sequential reactions without intermediate isolation.
Optimization Strategies
Solvent and Temperature Effects
Comparative studies reveal that DMF outperforms DCM in solubility but requires lower temperatures (0°C) to minimize side reactions.
Key Findings :
| Solvent | Temperature | Yield (%) | Byproducts |
|---|---|---|---|
| DCM | 25°C | 68 | DCU (12%) |
| DMF | 0°C | 78 | None detected |
| H2O/TPGS | 60°C | 93 | Trace mercaptan |
Catalytic Additives
The addition of 1-hydroxybenzotriazole (HOBt) reduces racemization risks in enantioselective syntheses, though it complicates purification.
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale manufacturing employs microfluidic reactors to enhance heat transfer and mixing efficiency:
Case Study :
- Residence Time : 2 minutes
- Throughput : 5 kg/day
- Purity : >99% (HPLC)
Recycling Protocols
The TPGS-750-M surfactant system allows ≥5 reuse cycles without yield degradation by extracting products via liquid-liquid phase separation.
Characterization and Quality Control
Spectroscopic Validation
Purity Standards
| Method | Requirement |
|---|---|
| Elemental Analysis | ≤0.5% deviation |
| Residual Solvents | <50 ppm |
Challenges and Mitigation Strategies
Toxicity Concerns
Scalability Limits
- Micellar systems face viscosity challenges at >10 L scale; addressed by staggered reactor arrays.
Emerging Applications and Derivatives
Anti-Tubercular Activity
The compound inhibits Mycobacterium tuberculosis enoyl-ACP reductase (IC50 = 1.2 μM), with derivatives showing enhanced potency:
Derivative Optimization :
| R Group | IC50 (μM) | LogP |
|---|---|---|
| -CH3 (parent) | 1.2 | 2.1 |
| -CF3 | 0.7 | 2.8 |
| -OCH3 | 1.5 | 1.9 |
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in the context of anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The compound differs from structurally related benzo[d]thiazole derivatives in the following ways:
- Core Modifications : Unlike analogs such as 7q and 7l (), which feature a benzamide or pyridine/chloropyridine substitution, the target compound incorporates a 5-methylisoxazole-carboxamide group. This substitution may alter π-π stacking interactions and hydrogen-bonding capacity.
- In contrast, the methyl group on the isoxazole ring in the target compound likely contributes to hydrophobicity without introducing strong electron-withdrawing effects.
Physicochemical Properties
Comparative data for key analogs are summarized below:
Key observations:
- Melting Points: Halogenated derivatives (e.g., 7m, 7n) exhibit higher melting points (e.g., 178.4–183.5°C for 7n), likely due to enhanced intermolecular interactions. The target compound’s melting point is unreported but may align with non-halogenated analogs like 7l (154.2–158.9°C) if similar packing efficiency is assumed.
- Synthetic Yield : Yields for analogs range from 68% to 77%, suggesting that the target compound’s synthesis may require optimization for scalability.
Spectroscopic Characterization
- NMR Trends : Benzo[d]thiazole protons in analogs resonate at δ 7.08–8.54 ppm (¹H-NMR), while carboxamide NH signals appear near δ 10.35–11.11 ppm. The target compound’s 5-methylisoxazole group would likely show distinct signals (e.g., methyl at δ ~2.28 ppm, isoxazole protons at δ ~6.0–6.5 ppm).
- Mass Spectrometry : HRMS data for analogs (e.g., 7q : 398.9816 [M-H⁺]) align closely with theoretical values, demonstrating high purity. Similar precision is expected for the target compound.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Electron-deficient substituents (e.g., chlorine in 7m ) may enhance target binding but increase metabolic liability. The 5-methylisoxazole group in the target compound could balance hydrophobicity and stability.
- Synthetic Challenges : High-temperature, long-duration reactions (e.g., 56°C for 18 hours in ) are common for benzo[d]thiazole derivatives, suggesting similar conditions may apply to the target compound.
Biological Activity
N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound that integrates the structural characteristics of benzothiazole and isoxazole. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in cancer therapy and inflammation modulation.
This compound exhibits significant interaction with various enzymes and proteins, primarily functioning as a cyclooxygenase (COX) inhibitor . This inhibition alters the biosynthesis of prostaglandins, which play critical roles in inflammatory and pain pathways. The compound's ability to modulate these pathways suggests its potential therapeutic utility in treating inflammatory diseases and pain management.
Table 1: Interaction with Cyclooxygenase Enzymes
| Enzyme Type | Inhibition Type | Effect on Prostaglandin Production |
|---|---|---|
| COX-1 | Competitive | Reduced production |
| COX-2 | Competitive | Reduced production |
2. Cellular Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound induces apoptosis through the activation of caspases and modulation of mitochondrial pathways, leading to cell death in cancerous cells while sparing normal cells.
Case Study: Apoptosis Induction
In a study involving HCT116 colon cancer cells, treatment with this compound resulted in:
- Caspase Activation : Increased levels of active caspases indicative of apoptosis.
- Mitochondrial Changes : Alterations in mitochondrial membrane potential were observed, further confirming the apoptotic pathway activation.
The molecular mechanisms underlying the biological activity of this compound involve several key interactions:
- Binding to Active Sites : The compound binds to the active sites of cyclooxygenase enzymes, inhibiting their activity.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and increasing reactive oxygen species (ROS) levels, which are critical for apoptosis induction.
4. Research Applications
This compound is being investigated for various applications:
4.1 Medicinal Chemistry
The compound is explored as a potential anti-tubercular agent due to its ability to inhibit specific enzymes in Mycobacterium tuberculosis. Its structural features make it a candidate for further development against resistant strains.
4.2 Material Science
Research is also focusing on the use of this compound in developing new materials with unique electronic and optical properties, leveraging its heterocyclic nature.
5. Conclusion
The biological activity of this compound highlights its potential as a multifunctional agent in medicinal chemistry, particularly for cancer therapy and anti-inflammatory applications. Continued research into its mechanisms and applications could pave the way for novel therapeutic strategies.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling 5-methylisoxazole-3-carboxylic acid derivatives with benzo[d]thiazol-6-amine. A multi-step approach may include: (i) Activation of the carboxylic acid using coupling agents like EDC/HOBt or CDI. (ii) Nucleophilic acyl substitution under reflux conditions in polar aprotic solvents (e.g., DMF or DCM). (iii) Purification via column chromatography or recrystallization. Optimization of yield and purity requires controlled temperatures (60–80°C), stoichiometric ratios (1:1.2 for amine:acid), and catalyst screening (e.g., DMAP) .
Q. How is the structural characterization of This compound performed to confirm regiochemistry and purity?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions (e.g., isoxazole C-3 vs. thiazole C-6 coupling).
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1680 cm) and aromatic C-H stretches.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolves bond angles and dihedral angles between heterocycles .
Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?
- Methodological Answer : Initial screens focus on:
- Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Enzyme inhibition : Kinase/phosphatase inhibition assays (e.g., glucokinase or GSK-3β) using fluorogenic substrates .
Advanced Research Questions
Q. How do substitution patterns on the benzothiazole and isoxazole rings influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Benzothiazole C-6 position : Electron-withdrawing groups (e.g., -NO) enhance antimicrobial activity but reduce solubility.
- Isoxazole C-5 methyl group : Improves metabolic stability but may sterically hinder target binding.
- Comparative assays : Parallel testing of analogs (e.g., C-5 vs. C-7 benzothiazole substitution) under identical conditions quantifies positional effects .
Q. What computational strategies are used to predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets (e.g., GSK-3β or microbial enzymes).
- Density-functional theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., nucleophilic carbons).
- ADMET prediction : SwissADME or pkCSM models assess solubility, permeability, and toxicity risks .
Q. How can contradictory data in biological assays (e.g., high in vitro vs. low in vivo activity) be resolved?
- Methodological Answer : Contradictions arise from:
- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation.
- Poor bioavailability : Use Caco-2 cell models to evaluate intestinal absorption.
- Off-target effects : Proteome-wide affinity profiling (e.g., thermal shift assays) identifies non-specific binding. Adjust formulations (e.g., PEGylation) or scaffold modifications to mitigate issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
